Fluazolate

Description

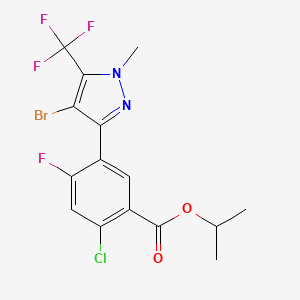

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057999 | |

| Record name | Fluazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174514-07-9 | |

| Record name | Fluazolate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluazolate's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazolate is a pre-emergence phenylpyrazole herbicide effective against a range of broadleaf weeds and grasses. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cellular damage through the generation of reactive oxygen species. This guide provides a detailed technical overview of this compound's mode of action, including the targeted biochemical pathway, quantitative efficacy data, and relevant experimental protocols.

Introduction

This compound, chemically known as isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate, is a selective herbicide used for the pre-emergence control of various weed species. Understanding the precise molecular mechanism of action of herbicides like this compound is crucial for optimizing their use, managing the development of resistant weed populations, and discovering new herbicidal compounds. This document serves as a comprehensive technical resource on the core mechanism of this compound's activity in plants.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary target site of this compound in plants is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). PPO is a critical enzyme located in the plastid envelope that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), the final common step in the biosynthesis of both chlorophylls and hemes.

The Tetrapyrrole Biosynthesis Pathway and the Role of PPO

The tetrapyrrole biosynthesis pathway is essential for plant life, producing vital molecules like chlorophyll for photosynthesis and hemes for various enzymatic and electron transport processes. The pathway begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce Protogen IX. PPO then catalyzes the six-electron oxidation of the colorless Protogen IX to the highly conjugated and colored Proto IX.

Molecular Action of this compound

This compound acts as a competitive inhibitor of PPO. Its molecular structure, particularly the phenylpyrazole moiety, allows it to bind to the active site of the PPO enzyme, preventing the natural substrate, Protogen IX, from binding. This blockage of the catalytic activity of PPO has two major downstream consequences:

-

Inhibition of Chlorophyll and Heme Synthesis: The direct blockage of Proto IX formation halts the production of chlorophyll and heme. While significant, this is not the primary cause of the rapid herbicidal action.

-

Accumulation of Protoporphyrinogen IX and Cellular Damage: The inhibition of PPO leads to the accumulation of its substrate, Protogen IX, within the plastid. This excess Protogen IX leaks into the cytoplasm. In the presence of light and molecular oxygen, Protogen IX is non-enzymatically oxidized to Proto IX. This cytoplasmic Proto IX is a potent photosensitizer. Upon absorbing light energy, it transfers this energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen and other reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, rapidly destroying cell membranes, including the plasma membrane and tonoplast. This leads to cellular leakage, loss of compartmentalization, and ultimately, rapid cell death. The visible symptoms of this process are chlorosis, necrosis, and wilting of the plant tissues.

Quantitative Data on Herbicidal Activity and PPO Inhibition

While specific IC50 and Ki values for this compound are not widely available in public literature, the herbicidal activity of phenylpyrazole PPO inhibitors has been documented. The following tables provide a representative summary of the type of quantitative data that would be generated to characterize the efficacy of this compound.

Table 1: Herbicidal Efficacy of this compound on Selected Weed Species (Hypothetical Data)

| Weed Species | Common Name | Application Rate (g a.i./ha) | Growth Inhibition (%) |

| Amaranthus retroflexus | Redroot Pigweed | 50 | 85 |

| 100 | 95 | ||

| 150 | 99 | ||

| Setaria faberi | Giant Foxtail | 50 | 70 |

| 100 | 88 | ||

| 150 | 96 | ||

| Abutilon theophrasti | Velvetleaf | 50 | 90 |

| 100 | 98 | ||

| 150 | 100 |

Table 2: In Vitro Inhibition of Protoporphyrinogen Oxidase (PPO) by this compound (Hypothetical Data)

| Plant Species | Enzyme Source | This compound Concentration (µM) | PPO Inhibition (%) | IC50 (µM) |

| Amaranthus retroflexus | Plastid Extract | 0.1 | 35 | 0.25 |

| 0.25 | 52 | |||

| 0.5 | 78 | |||

| Zea mays (Maize) | Plastid Extract | 0.1 | 15 | 1.2 |

| 0.5 | 40 | |||

| 1.0 | 65 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Protocol for In Vitro PPO Inhibition Assay

This protocol details the steps to measure the inhibitory effect of this compound on PPO activity extracted from plant tissue.

4.1.1. Plant Material and Enzyme Extraction

-

Grow the desired plant species (e.g., a susceptible weed and a tolerant crop) under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Harvest young, healthy leaf tissue (approximately 10-20 g).

-

Perform all subsequent steps at 4°C.

-

Homogenize the leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM sucrose, 1 mM EDTA, 1 mM MgCl₂, 5 mM dithiothreitol [DTT], and 1% (w/v) polyvinylpyrrolidone [PVP]).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris and nuclei.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the plastid membranes containing PPO.

-

Resuspend the pellet in a small volume of assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.

4.1.2. PPO Inhibition Assay

-

Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the assay.

-

The assay mixture should contain the assay buffer, the enzyme extract, and the desired concentration of this compound or solvent control (DMSO).

-

Pre-incubate the assay mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX. The synthesis of Protogen IX is complex; commercially available PPO assay kits often provide a stable precursor or a method for its in-situ generation.

-

Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm using a fluorometer.

-

Record the rate of fluorescence increase over time.

4.1.3. Data Analysis

-

Calculate the rate of PPO activity for each this compound concentration and the control.

-

Express the PPO activity as a percentage of the control (100%).

-

Plot the percentage of PPO inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the PPO activity) from the dose-response curve.

Protocol for Greenhouse Herbicidal Activity Assay

This protocol outlines the procedure for evaluating the pre-emergence herbicidal efficacy of this compound on different plant species.

4.2.1. Plant Cultivation

-

Fill pots with a standardized soil mix.

-

Sow seeds of the selected weed and crop species at a uniform depth.

-

Prepare a range of this compound concentrations to be applied.

4.2.2. Herbicide Application

-

Apply the different rates of this compound evenly to the soil surface immediately after sowing. A laboratory spray chamber is recommended for uniform application.

-

Include an untreated control group for comparison.

-

Water the pots as needed to maintain adequate soil moisture.

4.2.3. Data Collection and Analysis

-

Place the pots in a greenhouse with controlled environmental conditions.

-

At a predetermined time after treatment (e.g., 14 or 21 days), assess the herbicidal effects.

-

Visual assessment of injury can be rated on a scale of 0% (no effect) to 100% (complete plant death).

-

Quantitative measurements can include plant height, fresh weight, and dry weight.

-

Calculate the percent growth inhibition for each treatment relative to the untreated control.

-

Analyze the data statistically to determine significant differences between treatments.

Visualizations

Signaling Pathway Diagram

An In-depth Technical Guide to the Synthesis of Fluazolate Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for the herbicide Fluazolate. The synthesis is a multi-step process involving the preparation of two key intermediates: a substituted pyrazole and a substituted benzoic acid, followed by their coupling and a final esterification step. The methodologies presented are based on established organic chemistry principles and information from publicly available chemical literature and patents.

Overview of the Synthesis Pathway

The synthesis of this compound, chemically known as propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate, can be logically divided into three main stages:

-

Stage 1: Synthesis of the Pyrazole Intermediate: Preparation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

-

Stage 2: Synthesis of the Benzoic Acid Intermediate: Preparation of 2-chloro-4-fluoro-5-aminobenzoic acid.

-

Stage 3: Coupling and Esterification: Coupling of the two intermediates and subsequent esterification to yield the final product, this compound.

A schematic representation of this overall synthesis pathway is provided below.

Figure 1: Proposed overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound. The quantitative data, where available from literature, is summarized in the subsequent table.

Stage 1: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Step 1.1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

-

Reaction: 1,1,1-Trifluoro-2,4-pentanedione is reacted with methylhydrazine in a cyclization reaction.

-

Protocol: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol, methylhydrazine (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred for several hours. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazole[1].

Step 1.2: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

-

Reaction: The pyrazole from the previous step is brominated at the 4-position.

-

Protocol: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution. The reaction is stirred at room temperature until completion, which can be monitored by TLC or GC-MS. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization[2].

Stage 2: Synthesis of 2-chloro-4-fluoro-5-aminobenzoic acid

Step 2.1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid

-

Reaction: 2-Chloro-4-fluorobenzoic acid is nitrated at the 5-position.

-

Protocol: 2-Chloro-4-fluorobenzoic acid (1 equivalent) is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period while maintaining the low temperature. After the reaction is complete, the mixture is carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-chloro-4-fluoro-5-nitrobenzoic acid[3].

Step 2.2: Synthesis of 2-chloro-4-fluoro-5-aminobenzoic acid

-

Reaction: The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group.

-

Protocol: 2-Chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent) is suspended in a mixture of water and ethanol. Iron powder (excess) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by the disappearance of the starting material. After completion, the hot reaction mixture is filtered to remove the iron sludge. The filtrate is then cooled, and the pH is adjusted to precipitate the product, 2-chloro-4-fluoro-5-aminobenzoic acid, which is collected by filtration and dried[4].

Stage 3: Coupling and Esterification

Step 3.1: Synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid

-

Reaction: A diazonium salt is formed from 2-chloro-4-fluoro-5-aminobenzoic acid, which then undergoes a coupling reaction with 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. This is analogous to a Sandmeyer or Gomberg-Bachmann type reaction.

-

Protocol: 2-Chloro-4-fluoro-5-aminobenzoic acid (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. In a separate flask, 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) is dissolved in a suitable organic solvent, and a copper(I) salt (e.g., CuBr or CuCl) is added as a catalyst. The freshly prepared diazonium salt solution is then added slowly to the pyrazole solution. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases. The product is then extracted into an organic solvent, washed, dried, and purified by chromatography to yield the coupled carboxylic acid intermediate[5].

Step 3.2: Synthesis of this compound

-

Reaction: The carboxylic acid intermediate is esterified with isopropanol.

-

Protocol (Fischer Esterification): 5-[4-Bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (1 equivalent) is dissolved in an excess of isopropanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus. After completion, the excess isopropanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried and concentrated to give this compound, which can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are indicative and can vary based on the specific reaction conditions and scale.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1.1 | 1,1,1-Trifluoro-2,4-pentanedione, Methylhydrazine | - | Ethanol | Room Temp | 16 | ~95 |

| 1.2 | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Dichloromethane | Room Temp | 2-4 | High |

| 2.1 | 2-Chloro-4-fluorobenzoic acid | Conc. H₂SO₄, Fuming HNO₃ | - | 0-5 | 1-2 | >80 |

| 2.2 | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Fe powder, HCl (cat.) | Water/Ethanol | Reflux | 4-6 | High |

| 3.1 | 2-Chloro-4-fluoro-5-aminobenzoic acid, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | NaNO₂, HCl, Cu(I) salt | Water/Organic | 0-50 | 2-6 | Moderate |

| 3.2 | 5-[4-Bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid, Isopropanol | H₂SO₄ (cat.) | Isopropanol | Reflux | 6-12 | >85 |

Visualization of Key Processes

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

Figure 2: Synthesis of the pyrazole intermediate.

Figure 3: Synthesis of the benzoic acid intermediate.

Figure 4: Final coupling and esterification steps.

References

- 1. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

In-Depth Technical Guide to Fluazolate: A Protoporphyrinogen Oxidase Inhibiting Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazolate is a potent herbicidal agent belonging to the phenylpyrazole class of chemicals. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to weed death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and analytical methodologies.

Chemical Information

This compound is the international common name for the chemical compound with the CAS Registry Number 174514-07-9.[1] It is also known by the synonym isopropazol.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 174514-07-9 | [1] |

| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | [1] |

| Molecular Weight | 443.62 g/mol | [1] |

| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| SMILES | CC(C)OC(=O)c1cc(c(F)cc1Cl)c2nn(C)c(c2Br)C(F)(F)F | |

| Appearance | Solid | |

| Use | Herbicide |

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound exerts its herbicidal activity through the potent inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4). PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.

The inhibition of PPO by this compound disrupts this vital metabolic pathway, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this accumulated substrate interacts with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive oxygen species. This singlet oxygen then initiates a cascade of lipid peroxidation reactions, causing severe damage to cellular membranes. The loss of membrane integrity leads to rapid leakage of cellular contents, desiccation, and ultimately, cell death.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general outline is provided below, based on the synthesis of similar pyrazole compounds.

Methodology:

-

Coupling Reaction: The synthesis begins with the coupling of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with 2-chloro-4-fluorobenzoic acid to form the core intermediate structure. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.

-

Esterification: The resulting intermediate carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent or an acid catalyst to yield this compound.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve the desired purity.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory activity of this compound against PPO can be determined using an in vitro assay. A general protocol is described below.

Methodology:

-

Enzyme Source Preparation: PPO can be obtained from isolated plant chloroplasts or mitochondria. The protein concentration of the enzyme preparation should be determined.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES-KOH, pH 7.5), the enzyme source, and varying concentrations of this compound (typically dissolved in DMSO). A control with DMSO alone should be included.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

-

Detection: The formation of the product, protoporphyrin IX, is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at approximately 630 nm or fluorometrically by measuring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm).

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance or fluorescence curve. The percent inhibition for each this compound concentration is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Analytical Method for this compound Quantification (HPLC)

A High-Performance Liquid Chromatography (HPLC) method can be developed and validated for the quantification of this compound in various matrices.

References

Fluazolate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazolate is a herbicide utilized for the pre-emergence control of broad-leaved weeds and various grasses.[1] Understanding its solubility in organic solvents is critical for various aspects of its lifecycle, from synthesis and formulation to environmental fate and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines standard experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Data Summary

Despite a comprehensive search of publicly available scientific literature, regulatory databases, and commercial supplier information, quantitative solubility data for this compound in a wide range of organic solvents remains largely unavailable. The University of Hertfordshire's Agriculture & Environment Research Unit (AERU) database, a key resource for pesticide properties, explicitly states that the solubility data in organic solvents at 20°C is not available.[1]

However, some qualitative information has been noted. Chemical supplier MedKoo Biosciences indicates that this compound is "Soluble in DMSO".[2] Furthermore, the synthesis of this compound is typically carried out in organic solvents, suggesting a degree of solubility in the solvents used in its production, though specific values for the final product are not provided.[1]

Given the lack of specific quantitative data, the following table has been structured to be populated as information becomes available through experimental determination.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (Qualitative) | Not Specified | [2] |

| Acetone | Data not available | Data not available | Data not available | |

| Methanol | Data not available | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | Data not available | |

| Xylene | Data not available | Data not available | Data not available | |

| Hexane | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of this compound's solubility in various organic solvents. The following are detailed methodologies for key experiments that can be employed for this purpose.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

-

Preparation:

-

Ensure the this compound sample is of high purity (>98%).

-

Use analytical grade organic solvents.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Procedure:

-

Add an excess amount of this compound to each vial containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted aliquot.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the specific organic solvent at the tested temperature.

-

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These typically measure kinetic solubility, which can differ from thermodynamic solubility but is useful for initial assessments.

Principle: A concentrated stock solution of the compound (usually in DMSO) is added to the test solvents, and the point at which precipitation occurs is detected.

Detailed Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mg/mL).

-

Dispense the various organic solvents into the wells of a microtiter plate.

-

-

Procedure:

-

Use an automated liquid handler to add small, incremental volumes of the this compound stock solution to the wells containing the test solvents.

-

After each addition, the solution is mixed, and the turbidity is measured using a nephelometer or a plate reader capable of detecting light scattering.

-

-

Data Analysis:

-

The solubility is determined as the concentration of this compound at which a significant increase in turbidity is observed, indicating the onset of precipitation.

-

This method provides a rapid but often overestimated value of solubility compared to the shake-flask method.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the standard shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

The Environmental Fate and Degradation of Fluazolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazolate is a phenylpyrazole herbicide intended for the pre-emergence control of broadleaf weeds and grasses.[1] Developed by Monsanto, its mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in susceptible plants. Despite its development, this compound did not receive regulatory approval in major markets such as the European Union, leading to a significant scarcity of publicly available data on its environmental fate and degradation. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the standardized experimental protocols that would be employed to study its environmental behavior. In the absence of specific data for this compound, information from structurally related phenylpyrazole herbicides is used to infer potential degradation pathways.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [2] |

| CAS Number | 174514-07-9 | [3] |

| Molecular Formula | C15H12BrClF4N2O2 | [2] |

| Molecular Weight | 443.62 g/mol | |

| Water Solubility | Low | |

| Vapor Pressure | Low | |

| Log Kow | No data available |

Table 1: Physicochemical Properties of this compound

Environmental Fate: Abiotic and Biotic Degradation

The environmental persistence of a pesticide is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial metabolism. Although quantitative data for this compound are largely unavailable, it is anticipated to be moderately persistent in soil.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many pesticides in aquatic environments. The rate of hydrolysis is dependent on the pH and temperature of the water.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

A standardized study to determine the hydrolysis rate of this compound would follow the OECD 111 guideline. The general procedure is as follows:

-

Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Application of Test Substance: A solution of this compound (typically radiolabeled for ease of tracking) is added to the buffer solutions at a concentration not exceeding half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, to determine the concentration of the parent compound and any degradation products.

-

Data Analysis: The degradation rate constant (k) and the half-life (DT50) are calculated for each pH value.

Photolysis

Photolysis, or degradation by sunlight, can be a significant dissipation route for pesticides in surface waters and on soil surfaces.

Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

The direct photolysis of this compound in water would be investigated according to the OECD 316 guideline:

-

Solution Preparation: A solution of radiolabeled this compound in a sterile aqueous buffer (typically pH 7) is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling: Samples are collected from both the irradiated and dark control solutions at predetermined time points.

-

Analysis: The concentration of this compound and its photoproducts are quantified using techniques like HPLC with UV and radio-detection.

-

Quantum Yield Calculation: The data is used to calculate the quantum yield, which represents the efficiency of the photochemical degradation process. This allows for the estimation of the half-life under various environmental conditions (latitude, season).

Soil Metabolism

Microbial degradation is a primary route of dissipation for many pesticides in the soil environment. The rate and pathway of degradation are influenced by soil type, organic matter content, moisture, temperature, and the presence of oxygen (aerobic vs. anaerobic conditions).

Experimental Protocol: OECD 307 - Aerobic and Anaerobic Transformation in Soil

To assess the soil metabolism of this compound, the following protocol based on OECD 307 would be implemented:

-

Soil Selection: A range of representative agricultural soils with varying textures, organic carbon content, and pH are selected.

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a rate equivalent to the intended field application rate.

-

Incubation Conditions:

-

Aerobic: The treated soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20°C) in the dark. A continuous flow of air is passed through the incubation system to maintain aerobic conditions, and volatile degradation products (like ¹⁴CO₂) are trapped.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial populations, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Extraction: Soil samples are collected at various intervals and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed by methods such as HPLC or Thin-Layer Chromatography (TLC) to identify and quantify the parent compound and its metabolites. Non-extractable residues are also quantified.

-

Data Analysis: Degradation half-lives (DT50 and DT90) for this compound and its major metabolites are calculated. A degradation pathway is proposed based on the identified transformation products.

Mobility and Distribution in the Environment

The mobility of a pesticide in soil governs its potential to leach into groundwater or move into surface water via runoff. The key parameter for assessing mobility is the soil organic carbon-water partitioning coefficient (Koc).

Experimental Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

The adsorption and desorption characteristics of this compound in soil would be determined using the OECD 106 guideline:

-

Soil and Solution Preparation: Several soil types are used. A solution of radiolabeled this compound in 0.01 M CaCl₂ is prepared at multiple concentrations.

-

Adsorption Phase: The soil is equilibrated with the this compound solutions for a defined period (e.g., 24 hours). The concentration of this compound remaining in the solution is then measured.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh this compound-free solution, and the system is equilibrated again to determine the amount of this compound that desorbs from the soil.

-

Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The Kd values are then normalized to the organic carbon content of the soils to obtain the Koc value.

While a specific Koc for this compound is not publicly available, the Pesticide Properties DataBase suggests a high potential for particle-bound transport, which would imply a relatively high Koc value.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential in aquatic organisms.

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

The bioaccumulation potential of this compound in fish would be assessed following the OECD 305 guideline:

-

Test Organism: A suitable fish species, such as rainbow trout or bluegill sunfish, is used.

-

Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of radiolabeled this compound in water for a defined period (e.g., 28 days).

-

Depuration Phase: The fish are then transferred to clean water and held for a further period to measure the rate of elimination of the substance.

-

Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of this compound and its metabolites.

-

BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Hypothetical Degradation Pathway of this compound

Due to the lack of specific studies on this compound, a hypothetical degradation pathway is proposed based on the known degradation of other phenylpyrazole pesticides, such as fipronil and ethiprole. The primary transformations are expected to involve oxidation, reduction, hydrolysis, and photolysis.

The ester linkage in this compound is a likely site for initial hydrolysis, leading to the formation of the corresponding carboxylic acid. The trifluoromethyl group and the pyrazole ring are also susceptible to transformation. Photodegradation may involve dechlorination or other rearrangements of the molecule.

Figure 1: Hypothetical degradation pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generic workflow for conducting an environmental fate study, integrating the various OECD guidelines described in this document.

Figure 2: General workflow for environmental fate studies.

Conclusion

The environmental fate and degradation of this compound remain largely uncharacterized in the public scientific literature, primarily due to its lack of regulatory approval in major agricultural markets. While general information suggests it has low water solubility and may be moderately persistent in soil, quantitative data on its degradation half-lives, mobility, and bioaccumulation potential are absent. This guide has outlined the standard experimental protocols (OECD guidelines) that would be necessary to generate such data. Furthermore, a hypothetical degradation pathway has been proposed based on the known behavior of structurally similar phenylpyrazole herbicides. For researchers and drug development professionals, this guide serves as a framework for understanding the data requirements for a comprehensive environmental risk assessment of a pesticide active substance and highlights the current knowledge gaps for this compound. Further research, should it become available, will be necessary to definitively characterize the environmental behavior of this compound.

References

In-Depth Technical Guide to the Toxicological Profile of Fluazolate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical or toxicological advice.

Executive Summary

Fluazolate (also known as isopropozole, JV 485, and MON 48500) is a phenylpyrazole herbicide used for the pre-emergence control of broadleaf weeds and various grasses in wheat cultivation.[1] This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on its effects on mammals and ecotoxicological impacts.

While data on this compound's chronic toxicity is limited, available information indicates low acute toxicity to mammals and birds.[1] Conversely, it demonstrates high toxicity to aquatic organisms, particularly fish and Daphnia.[1] Concerns regarding potential neurotoxicity in mammals have been raised, though comprehensive data is lacking.[1] Notably, key regulatory values such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Acceptable Operator Exposure Level (AOEL) have not been established for this compound.[1]

This guide synthesizes the available quantitative data into structured tables, outlines detailed experimental protocols based on established OECD guidelines, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| CAS Number | 174514-07-9 | |

| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | |

| Molecular Weight | 443.62 g/mol | |

| Appearance | Solid | |

| Water Solubility | Low | |

| Volatility | Low | |

| Log P | 4.9 |

Mechanism of Action

This compound belongs to the group of protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Signaling Pathway of PPO Inhibition

PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of this enzyme by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.

Mammalian Toxicology

Available data suggests that this compound has low acute toxicity in mammals. However, there is a high alert for neurotoxicity, though this is accompanied by a warning of significant missing data.

Acute Toxicity

| Study | Species | Route | LD₅₀ (mg/kg bw) | Reference |

| Oral | Rat | Oral | Data not available | |

| Dermal | Rabbit/Rat | Dermal | Data not available | |

| Inhalation | Rat | Inhalation | Data not available |

Sub-chronic and Chronic Toxicity

No-Observed-Adverse-Effect Levels (NOAELs) from sub-chronic (90-day) and chronic toxicity studies, as well as carcinogenicity studies, are not publicly available for this compound.

| Study | Species | Duration | NOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |

| 90-Day Oral | Rat | 90 days | Data not available | Data not available | |

| Chronic Toxicity | Rat | 2 years | Data not available | Data not available | |

| Carcinogenicity | Rat/Mouse | 2 years | Data not available | Data not available |

Reproductive and Developmental Toxicity

Specific data from reproductive and developmental toxicity studies on this compound are not available.

| Study | Species | NOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |

| Maternal Toxicity | Rat/Rabbit | Data not available | Data not available | |

| Developmental Toxicity | Rat/Rabbit | Data not available | Data not available |

Genotoxicity

A standard battery of genotoxicity tests is typically performed to assess the potential of a substance to cause genetic mutations. Results for this compound are not publicly available.

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Data not available | |

| In vitro Micronucleus | Mammalian Cells | With & Without | Data not available | |

| In vivo Micronucleus | Rodent | N/A | Data not available |

Neurotoxicity

The Pesticide Properties Database notes a high alert for neurotoxicity for this compound, but also indicates that significant data are missing. Specific studies and quantitative data to support this alert are not available in the public literature.

Ecotoxicology

This compound is characterized by its high toxicity to aquatic organisms, particularly fish and Daphnia.

Aquatic Toxicity

| Species | Endpoint | Value (mg/L) | Reference |

| Fish | 96-hour LC₅₀ | Data not available | |

| Daphnia magna | 48-hour EC₅₀ | Data not available | |

| Algae | 72-hour EC₅₀ | Data not available |

Avian and Terrestrial Ecotoxicity

This compound is reported to have low toxicity to birds.

| Species | Endpoint | Value | Reference |

| Bird (e.g., Bobwhite Quail) | Acute Oral LD₅₀ | Data not available | |

| Earthworm | 14-day LC₅₀ | Data not available | |

| Bees | Acute Contact LD₅₀ | Data not available |

Environmental Fate

This compound has low aqueous solubility and low volatility. It may be moderately persistent in soil, but is not expected to leach into groundwater. There is a high alert for its potential for particle-bound transport.

| Parameter | Value | Interpretation | Reference |

| Soil Degradation (DT₅₀) | Data not available | Moderately persistent | |

| Bioconcentration Factor (BCF) | Data not available |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological assays.

Acute Oral Toxicity (OECD 423)

This test involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome of each step determines the dose for the next. The objective is to classify the substance into a GHS toxicity category based on the observed mortality.

90-Day Oral Toxicity Study (OECD 408)

In this study, the test substance is administered orally to several groups of rodents at different dose levels for 90 days. The study provides information on the major toxic effects, target organs, and a NOAEL for sub-chronic exposure.

In Vitro Genotoxicity: Ames Test (OECD 471) & Micronucleus Test (OECD 487)

The Ames test assesses the potential of a substance to induce gene mutations in bacteria. The in vitro micronucleus test evaluates the potential for chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.

Conclusion

The available toxicological data for this compound is limited, particularly concerning chronic exposure in mammals. While it appears to have low acute toxicity to mammals, the high toxicity to aquatic organisms and the potential for neurotoxicity warrant further investigation. The absence of established regulatory reference values such as an ADI highlights the data gaps in the current understanding of its toxicological profile. This guide provides a framework for understanding the known and unknown aspects of this compound toxicology, and underscores the need for additional research to conduct a comprehensive risk assessment.

References

Fluazolate's Effect on Protoporphyrinogen Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazolate is a phenylpyrazole herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which is subsequently converted to the phototoxic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound on PPO, detailed experimental protocols for assessing PPO inhibition, and a summary of quantitative data for analogous PPO inhibitors to provide a comparative context.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO), also known as protox, is a flavin-dependent mitochondrial enzyme that catalyzes the six-electron oxidation of protoporphyrinogen IX (protogen IX) to form protoporphyrin IX (Proto IX). This reaction is the last common step in the biosynthesis of both chlorophyll in plants and heme in animals.[1][2] Consequently, PPO is an essential enzyme for a wide range of biological functions, making it an important target for herbicides and potentially for therapeutic agents.

This compound: A Phenylpyrazole PPO Inhibitor

Mechanism of Action of PPO Inhibitors

The inhibition of PPO by herbicides like this compound disrupts the normal flow of the tetrapyrrole biosynthesis pathway. This disruption leads to the accumulation of the substrate, protoporphyrinogen IX.[2] Protogen IX, unable to be processed by the inhibited PPO, leaks from the mitochondria into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX.

Proto IX is a potent photosensitizer. When exposed to light, it generates singlet oxygen, a highly reactive oxygen species (ROS).[2] This singlet oxygen then initiates a cascade of lipid peroxidation reactions, leading to the rapid destruction of cellular membranes. The loss of membrane integrity results in leakage of cellular contents, desiccation, and ultimately, cell death. This light-dependent activity is a characteristic feature of PPO-inhibiting herbicides.

Signaling Pathway of PPO Inhibition

Caption: Signaling pathway of PPO inhibition by this compound.

Quantitative Data for Representative PPO Inhibitors

While specific inhibitory concentrations for this compound are not publicly available, the following table summarizes the IC50 and Ki values for other well-characterized PPO inhibitors. This data provides a comparative context for the potency of this class of herbicides against PPO from various species. Lower values indicate higher inhibitory potency.

| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) |

| Acifluorfen | Amaranthus tuberculatus | ~25 | - |

| Fomesafen | Amaranthus tuberculatus | ~40 | - |

| Lactofen | Amaranthus tuberculatus | ~50 | - |

| Saflufenacil | Amaranthus tuberculatus | ~10 | - |

| Tiafenacil | Various plant species | 22 - 28 | - |

| PPO-IN-1 | Not specified | - | 2.5 |

| IR5790 | Not specified | 3 | - |

Note: This table presents data for analogous PPO inhibitors to provide a comparative framework. The specific values for this compound are not available in the reviewed literature.

Experimental Protocols

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound against PPO. The assay measures the rate of conversion of protoporphyrinogen IX to protoporphyrin IX, which can be monitored spectrophotometrically or fluorometrically.

Materials:

-

Isolated mitochondria or chloroplasts (as a source of PPO)

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.1% (w/v) Tween 20

-

Protoporphyrinogen IX (Protogen IX) substrate solution (freshly prepared)

-

This compound (or other inhibitor) stock solution in DMSO

-

96-well microplate (clear for spectrophotometric, black for fluorometric)

-

Microplate reader (spectrophotometer or fluorometer)

Protocol Workflow:

References

Preliminary Studies on Fluazolate Phytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazolate is a pre-emergence herbicide belonging to the phenylpyrazole chemical class. Its primary mode of action is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive oxygen species (ROS).[2][3] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death. This technical guide provides a summary of preliminary studies on the phytotoxicity of this compound, including its effects on various plant species, experimental protocols for its evaluation, and an overview of the signaling pathways involved.

Data Presentation: Quantitative Phytotoxicity Data

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize findings from a study on its efficacy against the weed Phalaris minor in wheat and provide a general overview of the expected phytotoxic effects of PPO-inhibiting herbicides on various crops.

Table 1: Efficacy of this compound against Phalaris minor in Wheat

| Treatment Dose (g/ha) | Application Timing | Weed Control (%) | Wheat Yield (t/ha) |

| 150 | Pre-emergence | 85 | 4.5 |

| 200 | Pre-emergence | 92 | 4.2 |

Source: Adapted from a study on weed control in wheat. Note: These data represent efficacy in controlling a specific weed and the corresponding crop yield, not direct phytotoxicity to the crop.

Table 2: General Phytotoxicity of PPO-Inhibiting Herbicides on Selected Crops (Qualitative)

| Crop | Phytotoxicity Symptoms | Severity |

| Soybean | Necrotic lesions on cotyledons and hypocotyl, stunting, crinkling of leaves. | Moderate to High |

| Corn | Leaf necrosis, stunting, "onion-leafing" (tightly rolled leaves). | Moderate |

| Wheat | Chlorosis, stunting, reduced stand at higher rates or with shallow planting. | Low to Moderate |

| Broadleaf Weeds | Rapid necrosis, water-soaked appearance, bronzing. | High |

Experimental Protocols

The evaluation of herbicide phytotoxicity is crucial for determining crop safety and efficacy. Standardized experimental protocols are employed to assess the potential for crop injury.

Dose-Response Bioassay

This laboratory-based assay is fundamental in determining the concentration of a herbicide required to produce a specific level of phytotoxicity.

-

Objective: To quantify the relationship between herbicide dose and plant response (e.g., growth inhibition, mortality).

-

Methodology:

-

Plant Material: Seeds of the target crop and weed species are germinated and grown under controlled greenhouse conditions (e.g., 25°C, 16:8h light:dark cycle).

-

Herbicide Application: A range of this compound concentrations are prepared and applied to the soil (pre-emergence) or directly to the foliage of young plants (post-emergence).

-

Data Collection: After a set period (e.g., 14-21 days), various parameters are measured, including:

-

Visual injury rating (on a scale of 0-100%).

-

Plant height and root length.

-

Fresh and dry biomass.

-

Chlorophyll content (measured using a spectrophotometer).

-

-

Data Analysis: The data is used to generate dose-response curves, from which values such as the effective dose for 50% inhibition (ED50) can be calculated.

-

Greenhouse Pot Study

This method simulates field conditions on a smaller scale to evaluate herbicide phytotoxicity on different soil types and under varying environmental conditions.

-

Objective: To assess the impact of soil type and environmental factors on this compound phytotoxicity.

-

Methodology:

-

Experimental Setup: Plants are grown in pots containing different soil types (e.g., sandy loam, clay).

-

Herbicide Treatment: this compound is applied at various rates, including the recommended field rate and multiples of it (e.g., 2x, 4x) to simulate sprayer overlap.

-

Environmental Control: Pots are maintained under different temperature and moisture regimes.

-

Assessment: Phytotoxicity is assessed visually and through measurements of plant growth parameters as described in the dose-response bioassay.

-

Field Trials

Field trials are the final stage of phytotoxicity testing, providing data under real-world agricultural conditions.

-

Objective: To evaluate the crop safety of this compound under typical farming practices.

-

Methodology:

-

Trial Design: A randomized complete block design is typically used with multiple replicates.

-

Treatments: this compound is applied at different rates and timings (pre-emergence, early post-emergence) and compared to untreated controls and standard commercial herbicides.

-

Data Collection: Crop injury is visually rated at regular intervals. At the end of the growing season, crop yield and quality are determined.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of PPO-Inhibiting Herbicides

This compound, as a PPO inhibitor, disrupts the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophyll and heme. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this molecule is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. Protoporphyrin IX interacts with molecular oxygen to produce singlet oxygen, a highly reactive oxygen species (ROS). This singlet oxygen then initiates a cascade of lipid peroxidation, leading to the destruction of cell membranes and rapid cell death, manifesting as necrotic lesions on the plant.

Caption: Signaling pathway of this compound and other PPO-inhibiting herbicides in plants.

Experimental Workflow for Phytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the phytotoxicity of a new herbicide like this compound.

Caption: General experimental workflow for herbicide phytotoxicity assessment.

References

Methodological & Application

Application Notes and Protocols for Preparing Fluazolate Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazolate is a phenylpyrazole herbicide with low aqueous solubility. Accurate and reproducible in vitro assay results rely on the correct preparation of stock solutions, especially for hydrophobic compounds like this compound. These application notes provide detailed protocols for preparing this compound stock solutions and suggest relevant in vitro assays to study its biological effects.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [1] |

| Synonyms | Isopropazol, MON 48500, JV-485 | [1][2] |

| CAS Number | 174514-07-9 | [2][3] |

| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | |

| Molecular Weight | 443.62 g/mol | |

| Solubility | Low aqueous solubility; Soluble in Dimethyl Sulfoxide (DMSO) | |

| Storage (Powder) | Dry, dark at -20°C for long term (months to years) or 0-4°C for short term (days to weeks) | |

| Storage (in DMSO) | -80°C for up to 1 year |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro assays.

Materials:

-

This compound powder (Purity ≥97%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.

-

Weigh this compound: Accurately weigh 4.436 mg of this compound powder using an analytical balance. To prepare a different volume, adjust the mass of this compound accordingly using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Dissolution: Add the weighed this compound powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

-

Vortexing: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for the specific assay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to final working concentrations in cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium in your assay plate. For example, to achieve a 10 µM final concentration from a 100 µM intermediate solution, add 10 µL of the intermediate solution to 90 µL of medium in a 96-well plate.

-

Mix Thoroughly: Gently mix the final solution by pipetting up and down, avoiding the introduction of air bubbles.

Suggested In Vitro Assays

This compound belongs to the phenylpyrazole class of herbicides, which are known to act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel. This mechanism of action suggests several relevant in vitro assays.

GABA Receptor Binding Assay

This assay can determine if this compound directly interacts with the GABA receptor. A common method is a competitive radioligand binding assay.

Principle: The assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA receptor in a membrane preparation from a relevant tissue source (e.g., rat brain).

Outline of Protocol:

-

Prepare a crude membrane fraction from a suitable tissue source (e.g., rat cerebral cortex).

-

Incubate the membranes with a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol) in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

In Vitro Cytotoxicity Assays

These assays are crucial to determine the potential toxicity of this compound to mammalian cells. Based on studies of other phenylpyrazole insecticides, working concentrations for cytotoxicity assays could range from the nanomolar to the low micromolar range.

a) MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Outline of Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

b) LDH Release Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. It is a measure of cytotoxicity.

Outline of Protocol:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubate to allow the LDH-catalyzed reaction to produce a colored product.

-

Measure the absorbance of the product using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Safety Precautions

This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols for the Analytical Determination of Fluazolate in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazolate is a fungicide whose detection in soil is critical for environmental monitoring and agricultural research. This document provides detailed application notes and a comprehensive protocol for the analytical determination of this compound residues in soil samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a tandem mass spectrometer (MS/MS). The QuEChERS method is renowned for its simplicity, high recovery rates, and applicability to a wide range of pesticide residues in complex matrices like soil.[1][2][3]

Data Presentation

The following table summarizes typical performance data for the analysis of triazole fungicides in soil using QuEChERS extraction followed by chromatographic analysis. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provide a benchmark for expected method performance.

Table 1: Typical Performance Data for Triazole Fungicide Analysis in Soil using QuEChERS and LC-based Methods

| Parameter | Flusilazole[4] | Isoxaflutole & Metabolites[5] | Mycotoxins (DON & ZEA) |

| Analytical Technique | LC-MS/MS | HPLC-MS/MS | LC-MS/MS |

| Extraction Method | Modified QuEChERS | Acetonitrile Extraction & SPE | Acetonitrile/Water Extraction |

| Limit of Detection (LOD) | Not Specified | 0.002 - 0.01 µg/kg | 0.15 - 0.3 ng/g |

| Limit of Quantification (LOQ) | Below 0.2 mg/kg | 0.06 µg/kg | 0.5 - 1 ng/g |

| Recovery (%) | Not Specified | 84 - 110% | >80% |

| Relative Standard Deviation (RSD %) | Not Specified | Not Specified | Not Specified |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for this compound detection in soil.

Detailed Experimental Protocol

This protocol details the steps for the extraction and analysis of this compound from soil samples.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

-

Sample Collection : Collect representative soil samples from the area of interest.

-

Drying : Air-dry the soil samples at ambient temperature for 48-72 hours, or until a constant weight is achieved.

-

Sieving and Homogenization : Remove any large debris such as stones and plant matter. Sieve the dried soil through a 2 mm mesh to ensure uniformity. Thoroughly mix the sieved soil to create a homogenous sample before subsampling for extraction.

QuEChERS Extraction

This procedure is adapted from the standard QuEChERS method for soil analysis.

-

Weighing : Weigh 10 g (± 0.1 g) of the prepared soil into a 50 mL polypropylene centrifuge tube. For dry soil, it may be beneficial to add a specific amount of water to rehydrate the sample before extraction.

-

Solvent Addition : Add 10 mL of acetonitrile to the centrifuge tube.

-

Initial Extraction : Cap the tube securely and shake it vigorously for 1 minute. A mechanical shaker can be used for consistency.

-

Salting Out : Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts) to the tube.

-

Second Extraction : Immediately cap the tube and shake vigorously for another minute to ensure proper mixing and partitioning of the analyte into the acetonitrile layer.

-

Centrifugation : Centrifuge the tube at a speed of ≥4000 rpm for 5 minutes. This will separate the sample into a solid soil layer and an upper acetonitrile layer containing the extracted this compound.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is essential for removing interfering matrix components from the extract.

-

Supernatant Transfer : Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.

-

Cleanup Sorbents : The d-SPE tube should contain a mixture of anhydrous magnesium sulfate (to remove residual water), primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), and C18 sorbent (to remove non-polar interferences).

-

Vortexing : Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

-

Final Centrifugation : Centrifuge the d-SPE tube for 2 minutes at high speed.

Instrumental Analysis

The final cleaned extract is now ready for analysis by HPLC-UV or LC-MS/MS.

-

Filtration : Filter the supernatant from the d-SPE tube through a 0.22 µm syringe filter into an autosampler vial.

-

Injection : Inject a suitable aliquot (e.g., 5-20 µL) of the filtered extract into the HPLC system.

-

HPLC-UV Conditions (Proposed) :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) ratio of acetonitrile to water.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

UV Detection Wavelength : The optimal wavelength should be determined by scanning a this compound standard. A wavelength around 240-260 nm is a reasonable starting point for many triazole fungicides.

-

-

LC-MS/MS Conditions (for higher sensitivity and selectivity) :

-

Column and Mobile Phase : Similar to HPLC-UV, but may require optimization with additives like formic acid or ammonium formate to enhance ionization.

-